N-[(3-chlorophenyl)methyl]-4-methoxybenzene-1-sulfonamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-4-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a chlorophenylmethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds such as d-phenylalanyl-n-(3-chlorobenzyl)-l-prolinamide and N-(3-chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide have been shown to target Prothrombin , a protein involved in the coagulation cascade .
Mode of Action
It is known that n-benzyl substitution of 5-methoxytryptamine can increase its affinity and potency at 5-ht2 receptors . This suggests that the compound may interact with its targets via a similar mechanism, potentially altering their function and leading to downstream effects.
Biochemical Pathways
Based on the potential target of prothrombin, it can be inferred that the compound may influence thecoagulation cascade , a series of reactions essential for blood clotting .
Pharmacokinetics
Similar compounds have been shown to be stable in vitro and largely bound to plasma proteins . These properties could potentially impact the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
Based on the potential target of prothrombin, it can be inferred that the compound may influenceblood coagulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-4-methoxybenzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-chlorobenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfinamide or a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzenesulfonamide derivatives.
Reduction: Formation of sulfinamide or sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide
- N-(3-chlorophenyl)-2-fluorobenzamide
- N-(3-chlorophenyl)-4-fluorobenzamide
Uniqueness
N-[(3-chlorophenyl)methyl]-4-methoxybenzene-1-sulfonamide is unique due to the presence of both the methoxy and sulfonamide groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-19-13-5-7-14(8-6-13)20(17,18)16-10-11-3-2-4-12(15)9-11/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJOEOSOPLKCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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